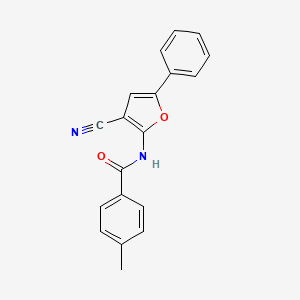

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide

Description

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 3-cyano-5-phenylfuran-2-yl substituent.

Properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-13-7-9-15(10-8-13)18(22)21-19-16(12-20)11-17(23-19)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNICHVWJJKCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the cyano and phenyl groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Conversion to amines.

Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring and phenyl group contribute to the compound’s ability to interact with biological macromolecules, potentially affecting signaling pathways and enzyme activities.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of 4-Methylbenzamide Derivatives

Table 2: Structural and Electronic Properties

| Feature | Target Compound | Compound 109 | Compound 5k |

|---|---|---|---|

| Core Structure | 4-Methylbenzamide | 4-Methylbenzamide | 4-Methylbenzamide |

| Key Substituent | 3-Cyano-5-phenylfuran | Alkyl-aminophenyl | Chlorophenyl-pyrazoline |

| Flexibility | Rigid (furan ring) | Flexible (alkyl linker) | Semi-rigid (pyrazoline) |

| Predicted LogP | ~3.5 (moderate hydrophobicity) | ~2.8 (polar linker) | ~4.0 (chlorophenyl groups) |

Biological Activity

N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring, a cyano group, and an amide functional group, which contribute to its reactivity and biological activity. The compound can be represented as follows:

Key Features:

- Furan Ring : Provides a reactive site for biological interactions.

- Cyano Group : Acts as an electron-withdrawing group, enhancing the compound's reactivity.

- Amide Group : Involved in hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimal inhibitory concentration (MIC) values suggest potent antibacterial effects, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies, the compound showed cytotoxic effects against various cancer types, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano group enhances binding affinity to enzymes involved in metabolic pathways. Additionally, the furan ring may interact with DNA or RNA, leading to disruptions in replication or transcription processes.

Enzyme Inhibition

Studies suggest that the compound may inhibit key enzymes such as topoisomerases and kinases, which are critical for cancer cell proliferation.

Pharmacological Applications

Given its promising biological activities, this compound has potential applications in drug development. It is being explored as a lead compound for the synthesis of new antimicrobial and anticancer agents.

Research Applications

- Antimicrobial Drug Development : Targeting resistant bacterial strains.

- Cancer Therapeutics : Developing novel agents that induce apoptosis in tumor cells.

- Biochemical Probes : Investigating cellular pathways and enzyme functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.